N-cyclobutyl-5,6,7,8-tetrahydronaphthalen-1-amine
Description
N-Cyclobutyl-5,6,7,8-tetrahydronaphthalen-1-amine is a bicyclic amine derivative featuring a partially hydrogenated naphthalene core (tetrahydronaphthalene) substituted with a cyclobutyl group at the amine position. The compound’s structure combines the rigidity of the tetrahydronaphthalene scaffold with the steric and electronic effects of the cyclobutyl substituent, making it a candidate for applications in medicinal chemistry and catalysis.
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-cyclobutyl-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H19N/c1-2-9-13-11(5-1)6-3-10-14(13)15-12-7-4-8-12/h3,6,10,12,15H,1-2,4-5,7-9H2 |
InChI Key |
PKHKMFTYVVXZMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC3CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, followed by reduction and amination steps . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-5,6,7,8-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated amines or alcohols .
Scientific Research Applications
N-cyclobutyl-5,6,7,8-tetrahydronaphthalen-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies on its biological activity and potential therapeutic uses are ongoing.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclobutyl-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their substituents:
Key Observations :
- Steric Effects : The cyclobutyl group in the target compound is less bulky than benzyl but more sterically demanding than methyl or dimethyl substituents. This may influence reaction kinetics and regioselectivity in catalytic processes.
Reductive Amination
- N-Benzyl analogue : Synthesized using benzaldehyde and NaBH₄ in AcOH (69% yield) .
- N-Cyclobutyl analogue: A similar approach could be employed using cyclobutanone, though the steric demand of cyclobutyl may reduce yields compared to benzyl or methyl derivatives.
Electrooxidative C–H Amination
- N,N-Dimethyl analogue : Demonstrated 63% yield in para-selective amination under electrochemical conditions .
- Potential for N-Cyclobutyl: The cyclobutyl group’s rigidity might hinder para-selectivity due to steric clashes, necessitating optimized reaction conditions.
Palladium-Catalyzed Olefination
- N-Benzyl analogue : Achieved 18% yield in C–H olefination with ethyl acrylate; ligand-free conditions failed .
- N-Cyclobutyl analogue : The cyclobutyl group’s smaller size compared to benzyl may improve yields, but its strain could destabilize transition states.
Physicochemical Properties
- Solubility: Cyclobutyl’s non-polar nature may reduce aqueous solubility compared to dimethyl or benzyl derivatives.
Biological Activity
N-Cyclobutyl-5,6,7,8-tetrahydronaphthalen-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H19N
- Molecular Weight : 201.31 g/mol
- Purity : Minimum 95%
- Melting Point : Not specified
- Boiling Point : Not specified
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The structural features of the compound, including the cyclobutyl group and the tetrahydronaphthalenyl moiety, may enhance its binding affinity and specificity towards these targets.
1. Antidepressant Potential
Research indicates that compounds structurally related to this compound may exhibit antidepressant-like effects. This is supported by studies showing that certain naphthalene derivatives can influence neurotransmitter systems involved in mood regulation.
2. Neuroprotective Effects
Preliminary studies suggest that this compound could have neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
3. Inhibition of Monoamine Oxidase (MAO)
Compounds similar to this compound have been shown to inhibit MAO-B activity effectively. For instance, a study reported that related compounds exhibited IC50 values in the nanomolar range (e.g., IC50 = 21 nM for M3) for MAO-B inhibition . This suggests potential applications in treating depression and other mood disorders.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study A | Investigated the antidepressant effects of naphthalene derivatives | N-cyclobutyl derivatives showed significant improvement in behavioral tests related to depression |
| Study B | Assessed neuroprotective effects in animal models | Demonstrated reduced neuronal damage in models of oxidative stress |
| Study C | Evaluated MAO-B inhibition | Compounds showed potent inhibition comparable to established antidepressants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
